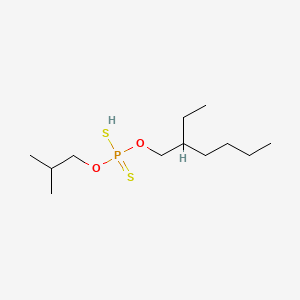
O-(2-Ethylhexyl) o-isobutyl dithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Ethylhexyl) o-isobutyl dithiophosphate: is a chemical compound known for its applications in various industrial processes. It is a type of dithiophosphate, which are compounds containing phosphorus, sulfur, and organic groups. These compounds are often used as additives in lubricants and greases due to their excellent anti-wear and anti-corrosion properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-(2-Ethylhexyl) o-isobutyl dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide with alcohols. The general reaction involves the following steps:
Reaction of Phosphorus Pentasulfide with Alcohols: Phosphorus pentasulfide reacts with 2-ethylhexanol and isobutanol to form the corresponding dithiophosphate ester.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors, followed by purification processes to ensure the product meets the required specifications. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(2-Ethylhexyl) o-isobutyl dithiophosphate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The compound can participate in substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted dithiophosphates.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Analytical Chemistry: Employed in the detection and quantification of metals in samples.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry:
Lubricants and Greases: Widely used as an additive in lubricants and greases to enhance anti-wear and anti-corrosion properties.
Metalworking Fluids: Used in metalworking fluids to improve lubrication and reduce wear on metal surfaces.
Mechanism of Action
Mechanism: O-(2-Ethylhexyl) o-isobutyl dithiophosphate exerts its effects primarily through its interaction with metal surfaces. The compound forms a protective film on metal surfaces, reducing friction and wear. This film is formed through the adsorption of the dithiophosphate molecules onto the metal surface, creating a barrier that prevents direct metal-to-metal contact .
Molecular Targets and Pathways:
Metal Surfaces: The primary target is the metal surface where the compound adsorbs and forms a protective layer.
Enzymes: In biological systems, it can inhibit certain enzymes by binding to their active sites.
Comparison with Similar Compounds
- O,O-di-sec-butyl hydrogen dithiophosphate
- O,O-diisopropyl hydrogen dithiophosphate
- O,O-diethyl hydrogen phosphorodithioate
- O,O-dimethyl hydrogen dithiophosphate
- O,O-diisobutyl hydrogen dithiophosphate
Uniqueness: O-(2-Ethylhexyl) o-isobutyl dithiophosphate is unique due to its specific alkyl groups (2-ethylhexyl and isobutyl), which provide distinct physical and chemical properties. These properties include enhanced solubility in organic solvents and improved stability under various conditions, making it particularly effective as a lubricant additive .
Properties
CAS No. |
68389-47-9 |
|---|---|
Molecular Formula |
C12H27O2PS2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-ethylhexoxy-(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H27O2PS2/c1-5-7-8-12(6-2)10-14-15(16,17)13-9-11(3)4/h11-12H,5-10H2,1-4H3,(H,16,17) |
InChI Key |
MMNHBJSAJAQAQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=S)(OCC(C)C)S |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)
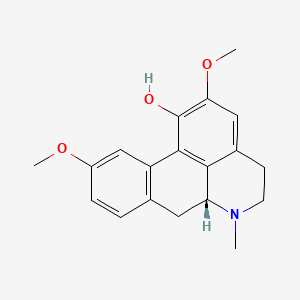
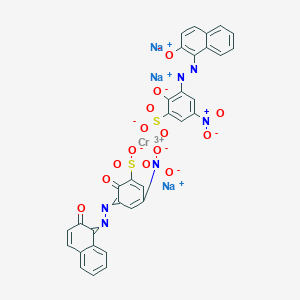
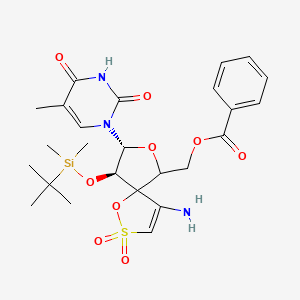

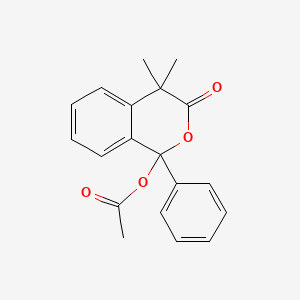
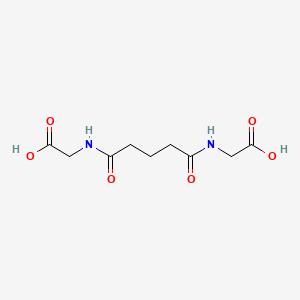
![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)
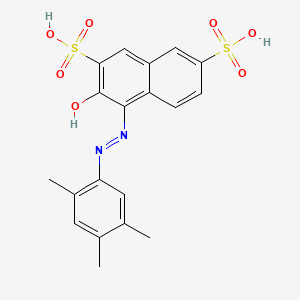
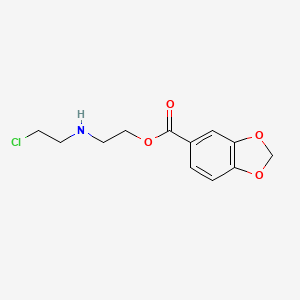
![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)



